Di-n-octyldimethoxysilane

Description

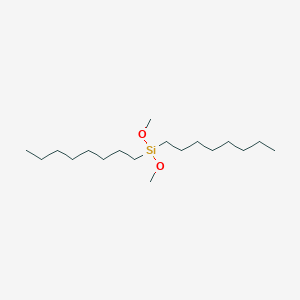

Di-n-octyldimethoxysilane (CAS 947155-81-9) is an organosilicon compound with the chemical formula C₁₈H₄₀O₂Si and a molecular weight of 316.59 g/mol . It features two methoxy groups and two n-octyl chains bonded to a central silicon atom. Key physical properties include:

- Boiling Point: 132–134°C at 0.2 mmHg

- Density: 0.854 g/cm³

- Refractive Index: 1.4388

- Reactivity: Reacts slowly with moisture/water, requiring careful handling under inert conditions .

This compound is primarily used in surface modification, hydrophobic coatings, and as a coupling agent in polymer composites due to its long alkyl chains, which enhance hydrophobicity and compatibility with organic matrices.

Propriétés

IUPAC Name |

dimethoxy(dioctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O2Si/c1-5-7-9-11-13-15-17-21(19-3,20-4)18-16-14-12-10-8-6-2/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXIAHKLJMLPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](CCCCCCCC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314456 | |

| Record name | Dimethoxydioctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947155-81-9 | |

| Record name | Dimethoxydioctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947155-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxydioctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Di-n-octyldimethoxysilane can be synthesized through the hydrosilylation reaction of octene with dimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:

C8H16+HSi(OCH3)2PtC18H40O2Si

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation to achieve the desired purity levels.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming silanols and methanol. This reaction is catalyzed by acids or bases.

Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, temperature range of 20°C to 50°C.

Condensation: Silanols, temperature range of 50°C to 100°C.

Major Products:

Hydrolysis: Silanols and methanol.

Condensation: Polysiloxanes.

Applications De Recherche Scientifique

Di-n-octyldimethoxysilane has a wide range of applications in scientific research and industry:

Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.

Biology: Employed in the modification of surfaces to create hydrophobic coatings, which can be useful in various biological assays.

Medicine: Utilized in the development of drug delivery systems where hydrophobic interactions are crucial.

Industry: Applied in the production of water-repellent coatings for construction materials, textiles, and electronics.

Mécanisme D'action

The primary mechanism by which di-n-octyldimethoxysilane exerts its effects is through the formation of siloxane bonds. When applied to a surface, it undergoes hydrolysis to form silanols, which then condense to create a durable, hydrophobic siloxane network. This network effectively repels water and enhances the material’s resistance to environmental degradation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Silane Compounds

Structural and Physical Properties

Key Observations:

- Alkyl Chain Length : this compound’s long octyl chains (C₈) provide superior hydrophobicity compared to shorter chains in Di-n-butyldimethoxysilane (C₄) or smaller substituents in Diethoxydimethylsilane (C₁) .

- Substituent Type : Aromatic phenyl groups in Dimethoxydiphenylsilane enhance thermal stability, making it suitable for high-temperature applications, whereas alkyl/alkoxy silanes prioritize flexibility and moisture reactivity .

- Hydrolysis Rate : Ethoxy groups (Diethoxydimethylsilane) hydrolyze faster than methoxy groups (this compound), affecting curing times in coatings .

Activité Biologique

Di-n-octyldimethoxysilane (DODMS) is an organosilicon compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two octyl groups attached to a silicon atom, which is further bonded to two methoxy groups. This structure contributes to its hydrophobic properties and potential interactions with biological membranes.

Mechanisms of Biological Activity

- Cell Proliferation Inhibition : DODMS has been shown to inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest through interactions with specific cellular pathways, particularly those involving fibroblast growth factor receptors (FGFRs) .

- Antimicrobial Properties : Preliminary studies indicate that DODMS exhibits antimicrobial activity against several bacterial strains. The compound's hydrophobic nature may enhance its ability to disrupt bacterial membranes, leading to cell lysis.

- Antiviral Effects : Research suggests that DODMS may possess antiviral properties, potentially inhibiting viral replication through interference with viral entry or replication processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antiviral | Inhibits replication of certain viruses |

Case Study: Anticancer Activity

In a controlled laboratory setting, DODMS was tested on human colorectal cancer cell lines (HCT116). The results demonstrated a significant reduction in cell viability, with an IC50 value indicating effective concentration levels for inducing apoptosis. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .

DODMS interacts with cellular components through hydrophobic interactions, allowing it to penetrate lipid membranes effectively. Its binding to FGFRs inhibits their autophosphorylation, disrupting downstream signaling pathways crucial for cell survival and proliferation. This mechanism underpins both its anticancer and antimicrobial activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.